Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime
Description
IUPAC Nomenclature and Structural Formula
The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (dicyclopropylmethylideneamino) ethyl carbonate . This nomenclature reflects the compound’s structural components: a dicyclopropylmethylideneamino group linked via an oxime bridge to an ethyl carbonate moiety.
The structural formula, represented in SMILES notation, is CCOC(=O)ON=C(C1CC1)C2CC2 . This notation highlights the ethoxycarbonyl group (CCOC(=O)O), the oxime functional group (N=O), and the two cyclopropyl rings (C1CC1 and C2CC2) attached to the central carbon atom. The 2D and 3D conformational models available in PubChem further illustrate the spatial arrangement of these groups .
CAS Registry Numbers and Synonyms
The compound is universally identified by its CAS Registry Number 83711-56-2 . Additional identifiers include the European Community (EC) Number 280-553-4 and the DSSTox Substance ID DTXSID601003716 .
| Synonym | Source Citation |
|---|---|
| Formic acid, [[(dicyclopropylmethylene)amino]oxy]-, ethyl ester (7CI) | |
| Cyclopropylketone, O-(ethoxycarbonyl)oxime | |
| PHMVRABBBDDTRS-UHFFFAOYSA-N (InChIKey) | |
| EINECS 280-553-4 |
These synonyms reflect nomenclature variations across regulatory and chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₀H₁₅NO₃ , corresponding to a molecular weight of 197.23 g/mol . The exact mass, calculated using high-resolution mass spectrometry, is 197.105 g/mol . The formula breakdown is as follows:
- Carbon (C): 10 atoms (60.9% of total mass)
- Hydrogen (H): 15 atoms (7.6%)
- Nitrogen (N): 1 atom (7.1%)
- Oxygen (O): 3 atoms (24.4%)
The molecular weight aligns with theoretical calculations based on atomic weights, confirming the formula’s accuracy.
Key Physicochemical Properties
While comprehensive experimental data on physicochemical properties are limited, the following parameters have been documented:
| Property | Value/Description | Source Citation |
|---|---|---|
| HS Code | 2928000090 (Organic derivatives of hydroxylamine) | |
| LogP (Partition Coefficient) | 2.335 (Predicted) | |
| Polar Surface Area | 47.89 Ų |
Notably, properties such as melting point, boiling point, and density remain unreported in accessible literature, indicating gaps in current characterization efforts. The compound’s hydrophobicity (LogP > 2) suggests moderate lipid solubility, which may influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
83711-56-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(dicyclopropylmethylideneamino) ethyl carbonate |
InChI |
InChI=1S/C10H15NO3/c1-2-13-10(12)14-11-9(7-3-4-7)8-5-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
PHMVRABBBDDTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C(C1CC1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Dicyclopropyl Ketone
- Reactants: Cyclopropane derivatives are used to synthesize dicyclopropyl ketone.
- Reaction Conditions: Catalysts such as palladium or nickel are employed under controlled temperature and pressure.
Step 2: Reaction with Ethyl Chloroformate
- Reactants: Dicyclopropyl ketone reacts with ethyl chloroformate.
- Base: Triethylamine or pyridine is used to facilitate the reaction.
- Solvent: Dichloromethane or tetrahydrofuran (THF) is commonly used.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 30–50°C).
Step 3: Addition of Hydroxylamine
- Reactants: Hydroxylamine is added to form the oxime functional group.
- Catalyst: Acidic or basic catalysts may be used depending on the specific reaction pathway.
- Purification: The crude product is purified through recrystallization or column chromatography.
Industrial Production
Industrial production methods for this compound are scaled-up versions of laboratory synthesis, focusing on efficiency and reproducibility.
Key Features of Industrial Production
- Large Reactors: Reactants are mixed in large-scale reactors capable of handling high volumes.
- Continuous Flow Systems: These systems improve reaction control and enhance efficiency.
- Purification Steps: Advanced techniques like distillation and recrystallization ensure high purity.
Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane or THF | Bulk solvents like acetone |
| Temperature | Room temperature (25–50°C) | Controlled heating (50–100°C) |
| Catalyst/Base | Triethylamine or pyridine | Industrial-grade bases |
Reaction Mechanism Overview
The preparation involves nucleophilic substitution followed by condensation:
- Ethyl chloroformate reacts with dicyclopropyl ketone, forming an intermediate carbonate ester.
- Hydroxylamine attacks the carbon atom of the carbonate group, leading to oxime formation.
Optimization Strategies
To improve yield and purity:
- Temperature Control: Maintaining optimal temperatures prevents side reactions.
- Choice of Solvent: Using high-purity solvents minimizes impurities.
- Catalyst Selection: Efficient catalysts reduce reaction time and improve conversion rates.
Data Table: Summary of Reaction Conditions
| Step | Reactants | Solvent | Temperature | Catalyst/Base |
|---|---|---|---|---|
| Formation of Ketone | Cyclopropane derivatives | N/A | Elevated | Palladium/Nickel |
| Reaction with Ethyl Chloroformate | Dicyclopropyl ketone + ethyl chloroformate | Dichloromethane or THF | Room temperature to 50°C | Triethylamine/Pyridine |
| Addition of Hydroxylamine | Hydroxylamine | THF | Room temperature | Acidic/Base catalyst |
Notes on Purity and Yield
The final product is typically purified using recrystallization methods to achieve >95% purity. Yield optimization may involve adjusting reactant ratios and reaction times.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as manganese dioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in the presence of kieselguhr under solvent-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The cyclopropyl groups may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Oximes
Structural and Physical Properties
The table below compares key physical and structural properties of Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime with analogous compounds:
Key Observations :
- Steric Effects: Dicyclopropyl groups in the target compound and its simpler analog (C7H11NO) introduce significant steric hindrance compared to linear alkyl (e.g., acetone oxime) or aromatic substituents (e.g., S46) .
- Thermal Stability : Acetone oxime’s lower molecular weight correlates with a lower melting point (59°C), whereas bulkier derivatives like S46 remain gums at room temperature .
Reactivity in Organic Transformations
Beckmann Rearrangement
The Beckmann rearrangement of ketoximes to amides is influenced by substituent electronic and steric effects:
- Cyclopropyl vs. Aryl Groups : Cyclopropyl phenyl ketone oxime undergoes Beckmann rearrangement with high selectivity (amide 27a1), whereas aryl rings with electron-donating groups show reduced migratory aptitude .
- Steric Hindrance : Dicyclopropyl groups in the target compound may impede rearrangement due to steric bulk, contrasting with linear alkyl oximes (e.g., methyl ethyl ketone oxime), which rearrange efficiently .
Oxime Ligation Efficiency
Oxime ligation strategies rely on the reactivity of ketone groups. The ethoxycarbonyl group in the target compound may enhance ligation rates compared to traditional levulinoyl ketones, which suffer from intramolecular rearrangements . Cyclopropyl substituents could further stabilize the oxime bond, as seen in prefolded protein synthesis applications .
Biological Activity
Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique oxime functional group, which significantly influences its reactivity and biological interactions. The compound can be represented by the following structure:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : The compound has shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Radical Generation : Studies have indicated that the oxime moiety can facilitate the generation of reactive radicals, which may contribute to its cytotoxic effects against cancer cells .
- Enzyme Interaction : The compound's structural features allow it to interact with various enzymes, potentially altering their activity and influencing metabolic processes .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with concentrations above 50 µg/mL.
Data Table: Biological Activity Summary
| Biological Activity | Test System | Observed Effect | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | Induced apoptosis | 10-30 µM |
| Antimicrobial | Bacterial Strains | Inhibition of growth | >50 µg/mL |
| Enzyme Inhibition | Various Enzymes | Reduced activity | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
